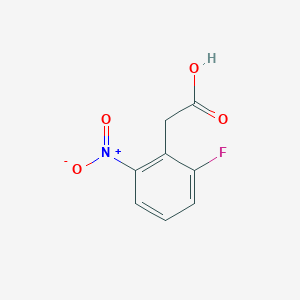

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRZNBSLSBQAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS 136916-19-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 2-(2-Fluoro-6-nitrophenyl)acetic acid. This guide provides foundational information, a proposed synthesis protocol based on analogous chemical reactions, and predicted physicochemical properties to serve as a resource for researchers. All predicted data should be verified through empirical testing.

Core Compound Information

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and a nitro group ortho to the acetic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the phenyl ring and the acidity of the carboxylic acid.

| Identifier | Value |

| CAS Number | 136916-19-3 |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Appearance | Pale yellow to off-white solid | Based on related nitrophenylacetic acids |

| Melting Point | Data not available | Likely a crystalline solid with a defined melting point |

| Boiling Point | Data not available | Expected to be high due to polarity and molecular weight |

| pKa | < 4 | The presence of two ortho electron-withdrawing groups (F, NO₂) is expected to significantly increase the acidity of the carboxylic acid compared to phenylacetic acid. |

| LogP | ~1.5 - 2.0 | Estimated based on similar structures. The fluoro and nitro groups will influence lipophilicity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Typical for aromatic carboxylic acids. |

Proposed Synthesis and Experimental Protocol

There is no specific, published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies, particularly the nitration of a corresponding fluorophenylacetic acid derivative.

Proposed Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)acetate

-

Reaction Setup: To a solution of 2-fluorophenylacetic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material) at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)acetate

-

Reaction Setup: In a flask maintained at 0°C (ice bath), slowly add concentrated sulfuric acid to the ethyl 2-(2-fluorophenyl)acetate (1.0 eq).

-

Nitration: While maintaining the temperature at 0°C, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring. The addition rate should be controlled to keep the internal temperature below 5-10°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Hydrolysis: Dissolve the purified ethyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.

-

Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Discovery

Substituted phenylacetic acids are important scaffolds in medicinal chemistry. While the specific biological activity of this compound is not documented, its structural features suggest its potential as an intermediate in the synthesis of more complex, biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized, and the fluorine atom can enhance metabolic stability and binding affinity.

Generalized Drug Discovery Workflow

Caption: Role as a building block in a hypothetical drug discovery workflow.

Safety Information

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS classifications of structurally similar compounds, it may be a skin and eye irritant. All waste should be disposed of in accordance with local regulations.

Technical Guide: Physicochemical Properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-6-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom and a nitro group on the phenyl ring, are known to modulate physicochemical and biological properties. Understanding these properties is critical for predicting the compound's behavior in biological systems and for its rational application in the design of new therapeutic agents. This technical guide provides an overview of the key physicochemical properties of this compound and details the experimental protocols for their determination.

Core Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below. It should be noted that experimental values are yet to be determined and published.

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Melting Point | Not Determined |

| pKa | Not Determined |

| Aqueous Solubility | Not Determined |

| LogP (Octanol-Water Partition Coefficient) | Not Determined |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Method [1][2][3][4]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.[4]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.[3]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[1][2]

-

Purity Check: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[3]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [5][6]

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[5]

Alternative Methodology: NMR Spectroscopy [7][8][9]

The pKa can also be determined by monitoring the change in the chemical shift of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.

Methodology: Shake-Flask Method

-

Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Agitation: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Concentration Measurement: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Expression: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

The solubility of carboxylic acids is generally pH-dependent, with solubility increasing at pH values above the pKa due to the formation of the more soluble carboxylate salt.[10] Carboxylic acids with a small number of carbon atoms are typically more soluble in water due to the ability of the polar carboxyl group to form hydrogen bonds with water molecules.[11][12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its potential to cross biological membranes.

Methodology: Shake-Flask Method [13][14][15][16][17]

-

Solvent System: The method uses a biphasic system of n-octanol and water (or a pH 7.4 buffer to determine LogD for ionizable compounds). The two solvents are pre-saturated with each other.[16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[14][15]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel compound such as this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. athabascau.ca [athabascau.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. web.williams.edu [web.williams.edu]

- 6. web.mit.edu [web.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. passmyexams.co.uk [passmyexams.co.uk]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(2-Fluoro-6-nitrophenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Molecular Structure and Properties

This compound is an organic compound featuring a phenylacetic acid core substituted with both a fluorine atom and a nitro group at the ortho positions.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 136916-19-3 | N/A |

| Molecular Formula | C₈H₆FNO₄ | N/A |

| Molecular Weight | 199.14 g/mol | N/A |

| Appearance | Predicted: White to light yellow solid | N/A |

| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol | N/A |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

This protocol is adapted from general procedures for the nitration of phenylacetic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorophenylacetic acid in concentrated sulfuric acid to 0°C in an ice bath.

-

Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask while maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid precipitate is then collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization (Predicted)

Experimentally determined spectroscopic data for this compound is not available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad singlet | 1H | -COOH |

| ~7.8-8.0 | Triplet | 1H | Aromatic H |

| ~7.4-7.6 | Doublet | 1H | Aromatic H |

| ~7.2-7.4 | Doublet | 1H | Aromatic H |

| ~4.0 | Singlet | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~150-155 (d) | C-F |

| ~148-152 | C-NO₂ |

| ~130-135 | Aromatic C-H |

| ~125-130 | Aromatic C-H |

| ~120-125 (d) | Aromatic C-H |

| ~115-120 | Aromatic C-CH₂ |

| ~35-40 | -CH₂- |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2900-2800 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1530 and ~1350 | N-O stretch (nitro group) |

| ~1200 | C-F stretch |

Mass Spectrometry Fragmentation (Predicted):

In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative ion mode at m/z 198.02. Key fragmentation pathways in MS/MS would likely involve the loss of CO₂ (44 Da) from the carboxylate anion and the loss of NO₂ (46 Da).

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for spectroscopic characterization.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, which can then be used in further synthetic transformations. The fluorine atom and the nitro group activate the aromatic ring for nucleophilic aromatic substitution reactions.

While specific biological activities for this compound are not widely reported, related fluorinated and nitrated phenylacetic acid derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents. The structural motifs present in this molecule make it a potential building block in medicinal chemistry for the synthesis of more complex bioactive molecules.

Safety and Handling

No specific toxicity data for this compound is available. However, based on the safety data for structurally similar compounds, it should be handled with care.

Table 5: General Safety Precautions

| Hazard | Precaution |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |

| Inhalation | Handle in a well-ventilated area or in a fume hood to avoid inhaling dust. |

| Ingestion | Avoid ingestion. Wash hands thoroughly after handling. |

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory, following all applicable safety protocols. The predicted data has not been experimentally verified.

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-(2-Fluoro-6-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, offering a robust route from commercially available starting materials. This document includes detailed experimental protocols adapted from analogous reactions, quantitative data where available, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence commencing with 2-Fluoro-6-nitrotoluene. This pathway involves a side-chain functionalization strategy, a common and effective method for the elaboration of toluene derivatives. The key transformations are:

-

Radical Bromination: The methyl group of 2-Fluoro-6-nitrotoluene is converted to a bromomethyl group to furnish 2-Fluoro-6-nitrobenzyl bromide.

-

Nucleophilic Substitution (Cyanation): The resulting benzyl bromide is then subjected to a nucleophilic substitution reaction with a cyanide salt to yield 2-(2-Fluoro-6-nitrophenyl)acetonitrile.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile functionality to the desired carboxylic acid, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and are expected to be effective for this synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide

This procedure is adapted from the radical bromination of o-nitrotoluene.

Reaction:

-

Starting Material: 2-Fluoro-6-nitrotoluene

-

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

-

Solvent: Carbon tetrachloride (CCl₄) or another suitable non-polar solvent.

Methodology:

-

To a solution of 2-Fluoro-6-nitrotoluene (1.0 eq.) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-Fluoro-6-nitrobenzyl bromide, which can be purified by recrystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |

| 2-Fluoro-6-nitrotoluene | 155.13 | 1.0 | >98% |

| N-Bromosuccinimide | 177.98 | 1.1 | >98% |

| AIBN | 164.21 | 0.02 | >98% |

Step 2: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile

This protocol is based on the nucleophilic substitution of benzyl halides with cyanide.[1][2][3]

Reaction:

-

Starting Material: 2-Fluoro-6-nitrobenzyl bromide

-

Reagent: Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent: Ethanol or a similar polar aprotic solvent.

Methodology:

-

In a round-bottom flask, dissolve 2-Fluoro-6-nitrobenzyl bromide (1.0 eq.) in ethanol.

-

In a separate flask, prepare a solution of sodium cyanide (1.2 eq.) in a minimal amount of water and add it to the ethanolic solution of the bromide.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 2-(2-Fluoro-6-nitrophenyl)acetonitrile. Purification can be achieved by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |

| 2-Fluoro-6-nitrobenzyl bromide | 234.03 | 1.0 | >95% |

| Sodium Cyanide | 49.01 | 1.2 | >98% |

Step 3: Synthesis of this compound

This procedure is adapted from the hydrolysis of p-nitrobenzyl cyanide.[4]

Reaction:

-

Starting Material: 2-(2-Fluoro-6-nitrophenyl)acetonitrile

-

Reagents: Sulfuric acid (H₂SO₄), Water

-

Solvent: Aqueous sulfuric acid

Methodology:

-

In a round-bottom flask, carefully add 2-(2-Fluoro-6-nitrophenyl)acetonitrile (1.0 eq.) to a pre-prepared solution of concentrated sulfuric acid and water (e.g., a 2:1 mixture by volume).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by observing the dissolution of the nitrile and the formation of a new product by TLC (using a suitable solvent system).

-

After the reaction is complete, cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |

| 2-(2-Fluoro-6-nitrophenyl)acetonitrile | 180.14 | 1.0 | >95% |

| Sulfuric Acid | 98.08 | Excess | Concentrated |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway for this compound.

Safety Considerations

-

2-Fluoro-6-nitrotoluene and its derivatives are potentially toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN) is a radical initiator and can decompose violently if heated improperly.

-

Sodium cyanide (NaCN) and Potassium cyanide (KCN) are highly toxic. Handle with extreme caution in a fume hood and have a cyanide antidote kit readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

-

Concentrated sulfuric acid is highly corrosive. Use appropriate PPE and add it to water slowly to avoid splattering.

All experimental work should be conducted in a well-ventilated fume hood by trained personnel. A thorough risk assessment should be performed before commencing any of the described procedures.

References

An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this document compiles information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, and potential areas of biological investigation. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this molecule.

Introduction

This compound (CAS No. 136916-19-3) is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring is expected to significantly influence its chemical reactivity, acidity, and biological activity compared to unsubstituted phenylacetic acid. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical modifications or may contribute directly to the biological profile of the molecule. While the discovery and detailed history of this specific compound are not well-documented in scientific literature, its structural motifs are present in various biologically active molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136916-19-3 | Chemical Catalogs |

| Molecular Formula | C₈H₆FNO₄ | Calculated |

| Molecular Weight | 199.14 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Data not available | - |

| Boiling Point | 344.4 ± 27.0 °C | Predicted |

| pKa | Data not available | - |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established organic synthesis methodologies for analogous nitrophenylacetic acids, a plausible synthetic route can be proposed. One common approach involves the nitration of a corresponding fluorophenylacetic acid derivative. An alternative strategy could involve the hydrolysis of a 2-(2-fluoro-6-nitrophenyl)acetonitrile precursor.

Proposed Synthetic Pathway: Nitration of 2-Fluorophenylacetic acid

A potential route to synthesize the target compound is through the direct nitration of 2-fluorophenylacetic acid. The reaction conditions would need to be carefully controlled to favor the desired ortho-nitro isomer.

Caption: Proposed synthesis of this compound via nitration.

Generalized Experimental Protocol (Analogous to Nitrophenylacetic Acid Synthesis)

The following protocol is adapted from established procedures for the synthesis of other nitrophenylacetic acids and should be optimized for the specific synthesis of this compound.[2][3][4][5]

Materials:

-

2-Fluorophenylacetic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenylacetic acid in the chosen solvent and cool the mixture in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2-fluorophenylacetic acid while maintaining the temperature between 0 and 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, its structural features suggest several areas for potential investigation. Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. For instance, (2-Nitrophenyl)acetic acid has been used as an herbicide and as a building block in the synthesis of biologically active molecules.[6]

Use as a Synthetic Intermediate

A US patent (US2006/9509 A1) mentions this compound as an intermediate in the synthesis of 4-Fluoro-1,3-dihydro-2H-indol-2-one, suggesting its utility as a building block in the preparation of more complex heterocyclic structures with potential pharmaceutical applications.[3][7]

Caption: Potential synthetic utility of this compound.

Hypothetical Biological Screening Workflow

Given the structural similarities to other biologically active phenylacetic acids, a screening cascade could be designed to explore the potential therapeutic properties of this compound.

References

- 1. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(2-Fluoro-6-nitrophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Fluoro-6-nitrophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from similar compounds, including various isomers of fluoro-nitrophenylacetic acids and other substituted phenylacetic acid derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | Singlet (broad) | 1H | -COOH | Chemical shift is concentration and solvent dependent. |

| ~7.8-8.0 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group. |

| ~7.5-7.7 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton para to the nitro group. |

| ~7.3-7.5 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the fluoro group. |

| ~3.8-4.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and carboxyl group. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170-175 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~158-162 (d, ¹JCF ≈ 240-250 Hz) | C-F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant. |

| ~148-152 | C-NO₂ | Aromatic carbon directly bonded to the nitro group. |

| ~130-135 | Ar-C | Aromatic carbons. |

| ~125-130 | Ar-C | Aromatic carbons. |

| ~120-125 (d, ²JCF ≈ 20-30 Hz) | Ar-C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |

| ~115-120 (d, ²JCF ≈ 20-30 Hz) | Ar-C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |

| ~35-40 | -CH₂- | Methylene carbon. |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1720 | Strong | C=O stretch (carboxylic acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (nitro group) |

| 1200-1300 | Medium | C-O stretch |

| 1000-1100 | Medium | C-F stretch |

| 700-900 | Medium-Strong | C-H bending (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 199.03 | [M]⁺, Molecular ion |

| 182.03 | [M-OH]⁺ |

| 154.03 | [M-COOH]⁺ |

| 138.03 | [M-NO₂-H]⁺ |

| 108.02 | [M-COOH-NO₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a 90° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will dictate further sample preparation. For EI, the sample is typically introduced via a direct insertion probe. For ESI, the solution is infused directly or via an HPLC system.

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS) :

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Physicochemical Landscape of 2-(2-Fluoro-6-nitrophenyl)acetic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the compound 2-(2-Fluoro-6-nitrophenyl)acetic acid. In the absence of publicly available experimental data for this specific molecule, this document outlines detailed, best-practice methodologies for its thorough physicochemical characterization. The protocols and data presentation formats provided herein are designed to meet the rigorous standards of pharmaceutical research and development.

Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. The following sections detail a standardized approach to determining the aqueous and solvent solubility of this compound.

Predicted Physicochemical Properties

While experimental data is paramount, in silico predictions can offer initial guidance.

| Property | Predicted Value | Notes |

| Molecular Weight | 199.14 g/mol | --- |

| pKa | (Predicted) ~2-3 | The carboxylic acid moiety is expected to be acidic. The exact value would need experimental determination. |

| LogP | (Predicted) ~1.5-2.5 | Indicates moderate lipophilicity. |

Experimental Solubility Determination

1.2.1. Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.2.2. Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

-

Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility

The following tables should be used to summarize the experimental solubility data.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | (as is) | [Experimental Data] | [Experimental Data] |

| PBS | 25 | 5.0 | [Experimental Data] | [Experimental Data] |

| PBS | 25 | 7.4 | [Experimental Data] | [Experimental Data] |

| PBS | 37 | 7.4 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | N/A | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | N/A | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 25 | N/A | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | N/A | [Experimental Data] | [Experimental Data] |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Kinetic Solubility (µM) |

| PBS | 7.4 | [Experimental Data] |

Stability Profile

Assessing the chemical stability of a compound is critical for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate this process.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a variety of stress conditions as outlined in the table below.

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table 3: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature (°C) |

| Acid Hydrolysis | 0.1 M HCl | 60 |

| Base Hydrolysis | 0.1 M NaOH | 60 |

| Oxidative | 3% H₂O₂ | Room Temperature |

| Thermal (Solution) | Water | 60 |

| Thermal (Solid) | Dry Heat | 80 |

| Photolytic | ICH Q1B compliant light source | Room Temperature |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. HPLC is the most common technique for this purpose.

Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detector: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |

| Control | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 M HCl | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 0.1 M NaOH | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂ | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (60°C) | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photolytic | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the equilibrium and kinetic solubility of a compound.

Caption: Workflow for conducting forced degradation studies to assess chemical stability.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed experimental protocols and data presentation standards will ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug development process. While this document serves as a comprehensive methodological guide, the ultimate understanding of this compound's physicochemical properties will be derived from the diligent execution of these experiments.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-(2-Fluoro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a theoretical framework using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict its key chemical characteristics. This guide serves as a robust starting point for researchers interested in the computational modeling of similar nitrophenyl derivatives, offering detailed methodologies and expected data formats to facilitate further investigation in areas such as drug design and materials science.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring, along with the carboxylic acid moiety, suggests a molecule with interesting electronic and potential biological properties. Quantum chemical calculations provide a powerful, non-experimental approach to understanding the intricacies of molecular structure, reactivity, and spectral behavior. By employing computational methods, we can gain insights into the molecule's optimized geometry, vibrational modes, electronic transitions, and magnetic shielding, which are crucial for predicting its behavior and potential applications.

This guide details the theoretical protocols for a comprehensive computational study of this compound, providing a virtual roadmap for its chemical characterization.

Computational Methodology

The following sections outline the proposed experimental protocols for the quantum chemical calculations. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their common and effective application in providing a good balance of accuracy and computational cost for organic molecules.

Molecular Structure Optimization

Protocol:

-

The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

The geometry is then optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions.

-

The optimization is performed in the gas phase to obtain the equilibrium geometry corresponding to the minimum on the potential energy surface.

-

Convergence criteria are set to the software's default values for a high-precision optimization.

Vibrational Frequency Analysis

Protocol:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.

-

The calculated harmonic frequencies are scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and to facilitate comparison with experimental infrared and Raman spectra.

-

Infrared intensities and Raman activities are also calculated to aid in the assignment of spectral bands.

Electronic Properties (HOMO-LUMO Analysis)

Protocol:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimized geometry calculation at the B3LYP/6-311++G(d,p) level.

-

The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

-

The spatial distribution of the HOMO and LUMO is visualized to understand the regions of the molecule involved in electron donation and acceptance.

NMR Spectroscopy Simulation

Protocol:

-

The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized molecular geometry.

-

Tetramethylsilane (TMS) is used as the reference standard, with its chemical shifts calculated at the same level of theory.

-

The final predicted chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the calculated isotropic shielding value of the corresponding nucleus in TMS.

UV-Vis Spectroscopy Simulation

Protocol:

-

The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT).

-

The calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.

-

The first 20 singlet-to-singlet electronic transitions are calculated to cover the relevant UV-Vis region.

-

The excitation energies (in nm) and their corresponding oscillator strengths are obtained to generate the theoretical spectrum.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| C-N | 1.48 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | F-C-C | 118.5° |

| O-N-O | 124.0° | |

| C-C-O | 123.0° | |

| Dihedral Angle | F-C-C-N | 179.5° |

| C-C-O-H | 180.0° |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |

| 3560 | 55 | O-H stretch |

| 3080 | 25 | Aromatic C-H stretch |

| 1750 | 350 | C=O stretch |

| 1530 | 280 | Asymmetric NO₂ stretch |

| 1350 | 190 | Symmetric NO₂ stretch |

| 1250 | 150 | C-F stretch |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 4.70 |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (COOH) | 11.5 | C (COOH) | 172.0 |

| H (CH₂) | 3.8 | C (CH₂) | 35.5 |

| H (Aromatic) | 7.8 - 8.2 | C (Aromatic, C-F) | 160.0 |

| C (Aromatic, C-N) | 150.0 | ||

| C (Aromatic) | 125.0 - 135.0 |

Table 5: Predicted UV-Vis Absorption Maxima

| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.15 | π → π |

| 250 | 0.30 | π → π |

| 210 | 0.45 | π → π* |

Visualizations

The following diagrams illustrate the proposed computational workflow and the relationship between the calculated properties.

Caption: Computational workflow for the quantum chemical analysis.

Caption: Interrelationship of calculated molecular properties.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The detailed protocols for geometry optimization, vibrational analysis, electronic property calculation, and spectroscopic simulation provide a clear and actionable methodology for researchers. The presented data tables and visualizations offer a template for the organization and interpretation of the computational results. This in-depth computational analysis will lay a critical foundation for understanding the fundamental chemical nature of this molecule, thereby enabling its further exploration for potential applications in drug development and materials science.

The Nitro Group in 2-(2-Fluoro-6-nitrophenyl)acetic Acid: A Gateway to Diverse Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-Fluoro-6-nitrophenyl)acetic acid is a versatile synthetic intermediate, with its reactivity largely dominated by the electrophilic nature of the aromatic ring, a direct consequence of the potent electron-withdrawing nitro group. This guide explores the principal reactive pathways of this molecule, focusing on the reduction of the nitro group and its role in activating the ortho-positioned fluorine atom for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of the reaction mechanisms are provided to facilitate its application in synthetic chemistry and drug discovery.

Reduction of the Nitro Group and Subsequent Intramolecular Cyclization

The primary and most synthetically useful transformation of the nitro group in this compound is its reduction to an amine. This transformation is not only a fundamental reaction but also paves the way for a subsequent intramolecular cyclization, yielding the valuable heterocyclic scaffold, 7-fluorooxindole.

Reductive Cyclization using Metal Catalysts

A robust and widely employed method for the conversion of ortho-nitrophenylacetic acids to oxindoles is the reduction of the nitro group using metals in an acidic medium. Iron in acetic acid is a classic and effective reagent for this transformation. The reaction proceeds through the in-situ formation of the corresponding amino acid, which then undergoes a spontaneous intramolecular lactamization.

Table 1: Reductive Cyclization of a 2-(5-Fluoro-2-nitrophenyl)acetate Derivative

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Methyl 5-fluoro-2-nitrophenylacetate | Iron (Fe) | Acetic Acid | 5-Fluorooxindole | ~49% (overall) | [1] |

Note: The reported yield is for a two-step process from a malonate precursor, with the reductive cyclization being the final step.

This protocol is adapted from procedures for similar substrates[1][2].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in glacial acetic acid.

-

Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq.) portion-wise. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 7-fluorooxindole can be further purified by column chromatography on silica gel or by recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of the nitro group. Palladium on carbon (Pd/C) is a common catalyst for this transformation. The reaction typically proceeds under a hydrogen atmosphere and leads to the formation of the corresponding aniline derivative. Subsequent cyclization to the oxindole can be achieved in the same pot or in a separate step.

Table 2: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reducing Agent | Solvent | General Substrate | Key Considerations |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate | Aromatic Nitro Compounds | Highly efficient, potential for dehalogenation with some substrates. |

| Raney Nickel | H₂ (gas) or Hydrazine | Ethanol | Aromatic Nitro Compounds | Can be used when dehalogenation is a concern. |

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, carefully add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Cyclization and Purification: The filtrate containing 2-(2-amino-6-fluorophenyl)acetic acid can be concentrated and heated (with or without an acid catalyst) to promote cyclization to 7-fluorooxindole. The crude product is then purified as described in the iron-mediated reduction protocol.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the introduction of a variety of nucleophiles at the C2 position of the phenylacetic acid derivative.

The general mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex[3]. The rate of reaction is generally faster with fluorine as the leaving group compared to other halogens, due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon atom it is attached to[4].

Reaction with Amine Nucleophiles

Primary and secondary amines are common nucleophiles in SNAr reactions with activated fluoroarenes. The reaction of this compound with amines would lead to the corresponding 2-(2-amino-6-nitrophenyl)acetic acid derivatives.

Table 3: SNAr Reactions of Activated Fluoroarenes with Amines

| Fluoroarene | Nucleophile | Solvent | Product | Yield | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | [5] |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-Piperidinyl-N-methylpyridinium ions | - | [6] |

This is a generalized protocol based on reactions with similar substrates[5][6].

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol in a round-bottom flask.

-

Addition of Amine: Add the amine nucleophile (e.g., piperidine, morpholine) (1.1-2.0 eq.) and a base such as potassium carbonate or triethylamine (if the amine is used as its salt).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide, are also effective nucleophiles for the displacement of the activated fluorine atom, leading to the formation of the corresponding aryl ether.

Table 4: SNAr Reaction of a Polyfluoronitrobenzene with an Alkoxide

| Fluoroarene | Nucleophile | Solvent | Product |

| 1,2,3,4,5-Pentafluoro-6-nitrobenzene | Sodium Methoxide | Methanol | 1,2,3,4,5-Pentafluoro-6-methoxybenzene |

Note: In this specific case, the nitro group is displaced. However, in this compound, the fluorine is highly activated for displacement.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent like methanol or tetrahydrofuran (THF).

-

Addition of Alkoxide: Add a solution of the sodium alkoxide (e.g., sodium methoxide) (1.1 eq.) in the corresponding alcohol or as a solid.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 0 °C to reflux, depending on the substrate's reactivity. Monitor the reaction's progress.

-

Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Conclusion

The reactivity of the nitro group in this compound offers two primary and highly valuable synthetic avenues. Its reduction provides a straightforward entry into the 7-fluorooxindole system, a privileged scaffold in medicinal chemistry. Simultaneously, its powerful electron-withdrawing nature facilitates the nucleophilic aromatic substitution of the adjacent fluorine atom, allowing for the introduction of a wide array of functional groups. This dual reactivity makes this compound a potent building block for the synthesis of diverse and complex molecular architectures, particularly for applications in the pharmaceutical and agrochemical industries. A thorough understanding of these reactive pathways, supported by the experimental guidelines provided, will empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- 1. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. vapourtec.com [vapourtec.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(2-Fluoro-6-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-6-nitrophenyl)acetic acid is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to the acetic acid moiety on a phenyl ring, imparts a distinct electronic landscape. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity and potential for chemical transformations. Understanding these fundamental properties is crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.

The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents. The electron-withdrawing nature of the fluoro and nitro groups profoundly influences the electron density distribution across the aromatic ring and the acetic acid side chain, creating specific sites susceptible to either nucleophilic or electrophilic attack.

Analysis of Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic centers within a molecule is paramount for predicting its chemical behavior.[1][2] In this compound, these sites are determined by the combined electronic effects of the substituents.

The Aromatic Ring

The phenyl ring is heavily influenced by the strong electron-withdrawing properties of the ortho-fluoro and ortho-nitro groups. Both substituents deactivate the ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution (SNA_r).

-

Electrophilic Sites: Due to the strong deactivation by the nitro and fluoro groups, the aromatic ring itself is generally electron-deficient and thus a poor substrate for electrophilic attack. However, if forced, electrophilic substitution would be directed to the positions meta to the nitro group (C4 and C6), which are the least deactivated.

-

Nucleophilic Sites: The carbons bearing the electron-withdrawing groups (C2 and C6) are highly electrophilic and susceptible to nucleophilic attack. The fluorine atom at C2 is a good leaving group in SNA_r reactions.[3] The carbon atom attached to the nitro group (C6) is also an electrophilic center.

The Acetic Acid Moiety

The acetic acid side chain possesses both electrophilic and nucleophilic characteristics.

-

Electrophilic Sites:

-

Carbonyl Carbon: The carbon atom of the carboxyl group is a classic electrophilic center due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles, leading to esterification, amidation, or reduction.

-

Carboxylic Proton: The proton of the hydroxyl group is acidic and readily abstracted by bases, making it an electrophilic site for proton transfer reactions.

-

-

Nucleophilic Sites:

-

Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong acids where it can be protonated.

-

Hydroxyl Oxygen: The oxygen of the hydroxyl group also has lone pairs and can exhibit nucleophilic character, for instance, in reactions where it attacks an electrophile after deprotonation.

-

Quantitative Analysis

For a closely related compound, 2-nitrophenylacetic acid, computational studies have been performed. These can serve as a useful reference point.

| Parameter | Value (for 2-nitrophenylacetic acid) | Significance |

| HOMO Energy | -10.04 eV | Indicates the energy of the highest occupied molecular orbital; higher energy corresponds to greater nucleophilicity. |

| LUMO Energy | 0.77 eV | Indicates the energy of the lowest unoccupied molecular orbital; lower energy corresponds to greater electrophilicity. |

| HOMO-LUMO Gap | 9.27 eV | A smaller gap generally implies higher reactivity. |

| (Data from a computational study on 2-nitrophenylacetic acid) |

It is expected that the introduction of a fluorine atom at the C2 position in this compound would further lower the LUMO energy, making the aromatic ring even more electrophilic and susceptible to nucleophilic attack.

Visualization of Reactivity

Molecular Structure and Key Sites

The following diagram illustrates the key electrophilic and nucleophilic sites on this compound.

Caption: Key electrophilic and nucleophilic sites in this compound.

Factors Influencing Reactivity

The interplay of inductive and resonance effects dictates the reactivity of the molecule.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid from Substituted Toluenes

For Research Use Only.

Abstract

This document outlines a proposed synthetic pathway for the preparation of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The described multi-step route begins with 2-Fluoro-6-nitrotoluene, a substituted toluene derivative. The synthesis involves a sequence of side-chain bromination, cyanation, and subsequent hydrolysis of the nitrile to the target carboxylic acid. The protocols provided are based on established methodologies for analogous transformations and serve as a guide for researchers. All quantitative data from cited procedures are summarized for clarity, and a workflow diagram illustrates the synthetic sequence. Researchers should note that these protocols may require optimization for the specific substrate.

Synthetic Pathway Overview

The synthesis of this compound from 2-Fluoro-6-nitrotoluene is proposed to proceed via a three-step sequence. This pathway leverages common and well-documented organic transformations.

-

Side-Chain Bromination: The methyl group of 2-Fluoro-6-nitrotoluene is converted to a bromomethyl group using a radical initiator, yielding 2-Fluoro-6-nitrobenzyl bromide.

-

Nucleophilic Substitution (Cyanation): The resulting benzyl bromide is treated with a cyanide salt to form 2-(2-Fluoro-6-nitrophenyl)acetonitrile.

-

Hydrolysis: The nitrile functional group is hydrolyzed under acidic conditions to afford the final product, this compound.

Experimental Protocols

The following experimental procedures are adapted from literature methods for structurally similar compounds. These should be considered as starting points for optimization by qualified professionals.

2.1 Step 1: Side-Chain Bromination of 2-Fluoro-6-nitrotoluene

This protocol is adapted from the synthesis of o-nitrobenzyl bromide from o-nitrotoluene[1]. The reaction involves a radical substitution at the benzylic position.

-

Reaction: 2-Fluoro-6-nitrotoluene → 2-Fluoro-6-nitrobenzyl bromide

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO, initiator).

-

Solvent: Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-nitrotoluene (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (e.g., 0.02 equivalents).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-nitrobenzyl bromide.

-

The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

2.2 Step 2: Cyanation of 2-Fluoro-6-nitrobenzyl bromide

This protocol is based on general procedures for the synthesis of substituted 2-nitrophenylacetonitrile compounds[2]. This step involves the nucleophilic displacement of the bromide with a cyanide anion.

-

Reaction: 2-Fluoro-6-nitrobenzyl bromide → 2-(2-Fluoro-6-nitrophenyl)acetonitrile

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-